7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

Medicinal Chemistry Synthetic Methodology Compound Library Synthesis

7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 58347-29-8) is a heterocyclic small molecule consisting of a fused pyrazolo[1,5-a]pyrimidine core with a hydrazinyl (–NHNH₂) substituent at the 7-position, a methyl group at the 5-position, and a phenyl ring at the 3-position. With a molecular formula C₁₃H₁₃N₅ and molecular weight of 239.28 g/mol, this compound belongs to the privileged pyrazolo[1,5-a]pyrimidine scaffold class, which is extensively explored in medicinal chemistry for kinase inhibition, antimicrobial, and antiproliferative applications.

Molecular Formula C13H13N5
Molecular Weight 239.28 g/mol
CAS No. 58347-29-8
Cat. No. B3054127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
CAS58347-29-8
Molecular FormulaC13H13N5
Molecular Weight239.28 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=NN2C(=C1)NN)C3=CC=CC=C3
InChIInChI=1S/C13H13N5/c1-9-7-12(17-14)18-13(16-9)11(8-15-18)10-5-3-2-4-6-10/h2-8,17H,14H2,1H3
InChIKeyDKHAUCFCUSLQEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 58347-29-8): Procurement-Grade Overview of a Hydrazinyl-Functionalized Heterocyclic Building Block


7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 58347-29-8) is a heterocyclic small molecule consisting of a fused pyrazolo[1,5-a]pyrimidine core with a hydrazinyl (–NHNH₂) substituent at the 7-position, a methyl group at the 5-position, and a phenyl ring at the 3-position . With a molecular formula C₁₃H₁₃N₅ and molecular weight of 239.28 g/mol, this compound belongs to the privileged pyrazolo[1,5-a]pyrimidine scaffold class, which is extensively explored in medicinal chemistry for kinase inhibition, antimicrobial, and antiproliferative applications [1]. The compound is primarily utilized as a versatile synthetic intermediate, where the reactive hydrazinyl group enables downstream derivatization—including hydrazone formation, cyclocondensation, and nucleophilic substitution—that is not achievable with the corresponding 7-amino or 7-chloro analogs . Commercially available from multiple vendors at purities ranging from 95% to 98%, it is supplied exclusively for research and further manufacturing use .

Why 7-Substituted Pyrazolo[1,5-a]pyrimidine Analogs Cannot Be Interchanged: The Case for 7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine (58347-29-8)


Although the pyrazolo[1,5-a]pyrimidine core is shared across multiple commercially available analogs, substitution at the 7-position fundamentally alters the compound's physicochemical profile, reactivity, and downstream synthetic utility. The 7-hydrazinyl derivative (58347-29-8) possesses a polar surface area (TPSA) of 68.24 Ų and a calculated LogP of approximately 1.91–1.99 , which contrasts sharply with the 7-chloro analog (58347-51-6; PSA 26.3 Ų, LogP 3.64) and the 7-amino analog (700847-35-4; PSA 56.21 Ų, LogP 2.87) . These differences in lipophilicity and hydrogen-bonding capacity directly affect solubility, membrane permeability, and binding interactions in biological assays. More critically, the hydrazinyl group is the only 7-substituent among these three that permits hydrazone condensation with aldehydes or ketones—a key transformation for constructing structurally diverse compound libraries and bioconjugates . Generic substitution would therefore result in loss of this essential reactivity handle, altered pharmacokinetic properties of derived compounds, and incompatibility with established synthetic protocols that specifically require the hydrazinyl moiety. The quantitative evidence below details these differentiation dimensions.

Quantitative Differentiation Evidence: 7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine (58347-29-8) vs. Closest Analogs


Hydrazone Derivatization Capacity: Exclusive Reactivity of the 7-Hydrazinyl Group vs. 7-Amino and 7-Chloro Analogs

The 7-hydrazinyl substituent of 58347-29-8 provides a unique reactive handle for hydrazone formation via condensation with aldehydes or ketones, a transformation that is chemically inaccessible to the 7-chloro analog (58347-51-6) and the 7-amino analog (700847-35-4) . This reaction is a cornerstone of diversity-oriented synthesis, enabling the construction of hydrazone-linked compound libraries for biological screening. In the broader pyrazolo[1,5-a]pyrimidine class, 7-hydrazinyl derivatives have been employed as key intermediates: the 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile precursor was used to synthesize a series of pyrazolo[3,4-d]pyrimidines and dioxopyrrolidinylamino-pyrazolo-pyrimidines via cyclocondensation, with isolated yields reported up to high efficiency under deep eutectic solvent (DES) conditions [1]. The 7-chloro analog undergoes nucleophilic aromatic substitution (SNAr) rather than hydrazone formation, leading to a fundamentally different set of accessible products. The 7-amino analog lacks the terminal –NH₂ nucleophilic site required for hydrazone condensation, limiting its derivatization to amide bond formation or reductive amination. This differential reactivity directly determines which downstream compound series can be accessed from a given starting material.

Medicinal Chemistry Synthetic Methodology Compound Library Synthesis

Polar Surface Area (TPSA) and Lipophilicity (LogP) Differentiation: 58347-29-8 vs. 7-Chloro and 7-Amino Analogs

Quantitative comparison of calculated physicochemical properties reveals that 58347-29-8 occupies a distinct region of chemical space relative to its closest 7-substituted analogs. The target compound has a topological polar surface area (TPSA) of 68.24 Ų and a LogP of 1.99 (Chemscene) or 1.91 (Fluorochem) . In contrast, the 7-chloro analog (58347-51-6) exhibits a markedly lower PSA of 26.3 Ų and a higher LogP of 3.64 , while the 7-amino analog (700847-35-4) shows intermediate values with PSA of 56.21 Ų and LogP of 2.87 . The 2.4-fold higher TPSA of 58347-29-8 relative to the chloro analog predicts significantly greater aqueous solubility and reduced passive membrane permeability, while its LogP difference of approximately 1.7 log units corresponds to a roughly 50-fold difference in octanol-water partition coefficient. The hydrazinyl compound's TPSA of 68.24 Ų also places it closer to the commonly cited drug-likeness threshold (<140 Ų for oral bioavailability) while maintaining sufficient polarity to engage in hydrogen-bonding interactions with biological targets .

Physicochemical Profiling Drug-Likeness ADME Prediction

Hydrogen Bond Donor/Acceptor Profile: Target Engagement Implications of the Hydrazinyl Moiety

The hydrazinyl group at the 7-position of 58347-29-8 confers two hydrogen bond donor (HBD) sites and four to five hydrogen bond acceptor (HBA) sites, depending on the computational method . This is distinct from the 7-chloro analog (0 HBD, 2 HBA) and the 7-amino analog (approximately 1–2 HBD, 3 HBA) . In the context of kinase inhibitor design, the pyrazolo[1,5-a]pyrimidine scaffold acts as a purine bioisostere, with the 7-position substituent often occupying the ribose pocket or solvent-exposed region of the ATP-binding site. Hydrazinyl-containing pyrazolo[1,5-a]pyrimidine derivatives have demonstrated IC50 values in the submicromolar to low micromolar range against multiple kinase targets: a closely related 7-hydrazinyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine reportedly exhibited submicromolar IC50 against Pim-1 kinase, while hydrazone-containing 7-arylaminopyrazolo[1,5-a]pyrimidines showed antiproliferative IC50 values comparable to sorafenib against HT-29 colon cancer cells . Furthermore, pyrazolo[1,5-a]pyrimidine derivatives bearing hydrazinyl-derived substituents have been identified as CDK2 inhibitors with IC50 values as low as 0.199 µg/mL against HepG-2 cells, superior to the reference compound roscovitine (IC50 0.230 µg/mL) [1]. The enhanced hydrogen-bonding capacity of the hydrazinyl group is postulated to strengthen interactions with key hinge-region residues in kinase active sites, a feature not replicated by chloro or simple amino substituents.

Structure-Activity Relationship Kinase Inhibition Molecular Recognition

Vendor Purity Specifications and Commercial Availability: Comparative Procurement Metrics for 58347-29-8

58347-29-8 is available from multiple reputable suppliers with documented purity specifications. Fluorochem (UK) supplies the compound at 97% purity under catalog F663401, with full SDS documentation including GHS hazard classification (H302, H315, H319, H335) . Chemscene (US) offers the product at ≥97% purity (CS-0248781) with storage recommendation at 2–8°C sealed dry, and provides computational chemistry data including TPSA and LogP . Enamine (Ukraine) lists the compound at 95% purity (EN300-41379) [1]. Aladdin Scientific supplies the compound at ≥97% purity (H346934) with pricing at $178.90/250 mg and $361.90/1 g . Chemsrc-listed stock via Aladdin indicates 98.0% purity with 1-day stocking period and pricing of ¥1,273/250mg . In comparison, the 7-chloro analog (58347-51-6) is listed at 98% purity by Leyan (catalog 1626593) . The 7-amino analog (700847-35-4) has comparatively sparse commercial availability with fewer listed vendors, potentially complicating consistent procurement. The hydrazinyl compound's broader supplier base reduces single-vendor dependency risk for long-term research programs.

Chemical Procurement Quality Control Supply Chain

Safety and Handling Profile: GHS Classification of 58347-29-8 vs. Non-Hydrazinyl Analogs

The hydrazinyl moiety in 58347-29-8 introduces specific toxicological hazards not present in the 7-chloro or 7-amino analogs. According to the Fluorochem SDS, 58347-29-8 is classified under GHS07 with the signal word 'Warning' and carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The compound requires specific precautionary measures including P260 (do not breathe dust/fume/gas/mist/vapours/spray), P280 (wear protective gloves/protective clothing/eye protection), and P301+P310 (if swallowed, immediately call a poison center/doctor) . In contrast, the 7-chloro analog (58347-51-6) carries a different hazard profile associated with the chloro substituent, while the 7-amino analog has its own distinct toxicological considerations. The hydrazine functional group is a recognized structural alert in medicinal chemistry for potential mutagenicity and hepatotoxicity, necessitating appropriate handling protocols and waste disposal procedures. This hazard profile is an intrinsic consequence of the hydrazinyl substituent that cannot be avoided by substituting analogs—but must be managed through proper laboratory practices when 58347-29-8 is specifically required for its unique reactivity.

Laboratory Safety Chemical Handling Regulatory Compliance

Optimal Application Scenarios for 7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine (58347-29-8) Based on Quantitative Differentiation Evidence


Diversity-Oriented Synthesis of Hydrazone-Containing Compound Libraries

58347-29-8 is the preferred starting material when the synthetic strategy requires hydrazone formation at the 7-position for library diversification. The hydrazinyl group reacts selectively with aldehydes and ketones to form hydrazone-linked derivatives, a transformation that is chemically inaccessible from the 7-chloro or 7-amino analogs . Published protocols confirm that analogous 7-hydrazinyl-pyrazolo[1,5-a]pyrimidine precursors have been successfully employed in cyclocondensation reactions to generate pyrazolo[3,4-d]pyrimidines and related fused heterocycles under both conventional and deep eutectic solvent (DES) conditions . Researchers constructing compound collections for phenotypic or target-based screening should select 58347-29-8 when hydrazone-derived structural diversity is a design requirement.

Kinase Inhibitor Medicinal Chemistry Programs Targeting the ATP-Binding Hinge Region

The pyrazolo[1,5-a]pyrimidine scaffold of 58347-29-8 serves as a purine bioisostere, and the hydrazinyl group's dual hydrogen-bond donor capacity (2 HBD) enables interactions with kinase hinge-region residues that are not possible with the 7-chloro (0 HBD) or 7-amino analogs . Hydrazinyl-containing pyrazolo[1,5-a]pyrimidine derivatives have demonstrated CDK2 inhibitory activity with IC50 values as low as 0.199 µg/mL, outperforming roscovitine (0.230 µg/mL) in HepG-2 cell-based assays [1]. Closely related 7-hydrazinyl-3-phenyl-pyrazolo[1,5-a]pyrimidines have shown submicromolar Pim-1 kinase inhibition [2]. Medicinal chemistry teams pursuing kinase targets where hinge-region hydrogen bonding is critical should prioritize 58347-29-8 as a key intermediate for structure-activity relationship (SAR) exploration.

Antimicrobial Agent Development Leveraging Hydrazinyl-Derived Heterocycles

Published antimicrobial screening of pyrazolo[1,5-a]pyrimidine derivatives synthesized from 7-hydrazinyl precursors has yielded compounds with measurable activity against bacterial and fungal strains . The 2016 study by Deshmukh et al. demonstrated that the 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile precursor—a close structural analog of 58347-29-8—enabled the synthesis of multiple derivative series that were subsequently evaluated for antimicrobial activity . The hydrazinyl group's capacity for further functionalization (hydrazone formation, cyclization, oxidation) provides multiple vectors for optimizing antimicrobial potency and spectrum. Researchers developing novel anti-infective agents based on the pyrazolo[1,5-a]pyrimidine pharmacophore should procure 58347-29-8 as a versatile core intermediate rather than the less derivatizable 7-chloro or 7-amino alternatives.

Physicochemical Property Optimization for Lead Compound Profiling

When ADME property optimization is the primary research goal, 58347-29-8 offers a distinct physicochemical profile that cannot be replicated by its 7-substituted analogs. Its TPSA of 68.24 Ų and LogP of 1.91–1.99 place it in a favorable region of drug-like chemical space with balanced polarity and lipophilicity . In comparison, the 7-chloro analog (PSA 26.3 Ų, LogP 3.64) is significantly more lipophilic and may exhibit reduced aqueous solubility, while the 7-amino analog (PSA 56.21, LogP 2.87) provides an intermediate profile . Systematic SAR studies that correlate 7-position substituent effects with solubility, permeability, and metabolic stability should include 58347-29-8 as the hydrazinyl reference point to fully map the property landscape of the pyrazolo[1,5-a]pyrimidine series.

Quote Request

Request a Quote for 7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.